molecular formula C15H15N6PS B3325510 N,N',N

N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide

Cat. No. B3325510
M. Wt: 342.4 g/mol
InChI Key: CJLUBXHBHRFISF-UHFFFAOYSA-N
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Description

N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide, also known as TPTA, is a chemical compound with the molecular formula C15H15N6PS and a molecular weight of 342.3586 . It is commonly used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .

Scientific Research Applications

Coordination Chemistry and Ligand Behavior

N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide demonstrates significant versatility as a ligand in coordination compounds. It acts as a flexible tridentate ligand forming discrete chelate complexes, contributing to the synthesis of novel metal organic frameworks (MOFs) and coordination cages. The ability of this compound to coordinate with metals through its nitrogen atoms allows the formation of complexes with large internal cavities and flexible windows, which are of interest in the fields of catalysis, gas storage, and separation technologies. Studies by Li et al. (2012) on the self-assembly of discrete M6L8 coordination cages highlight its role in constructing frameworks with significant internal cavities and the potential for application in gas sorption and catalysis due to the conformational flexibility and electronic properties of the ligand. Furthermore, the study by Sebghati et al. (2021) on the coordination versus hydrogen bonds in the structures of different triamides underscores its role in crystal engineering and the design of functional materials with specific physicochemical properties (Sebghati et al., 2021) (Li et al., 2012).

properties

IUPAC Name

N-bis(pyridin-3-ylamino)phosphinothioylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N6PS/c23-22(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUBXHBHRFISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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